Anthroylouabain
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Overview
Description
The compound “Anthroylouabain” is a complex organic molecule with multiple functional groups, including hydroxyl, methyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the addition of various functional groups. Typical synthetic routes may involve:
Formation of the core structure: This could involve cyclization reactions, aldol condensations, or other carbon-carbon bond-forming reactions.
Functional group modifications: Introduction of hydroxyl, methyl, and carboxylate groups through reactions such as oxidation, reduction, and esterification.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and pressure control: Precise control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibition or activation of enzyme activity.
Signal transduction: Modulation of cellular signaling pathways.
Properties
Molecular Formula |
C44H52O13 |
---|---|
Molecular Weight |
788.9 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-4-yl] anthracene-9-carboxylate |
InChI |
InChI=1S/C44H52O13/c1-22-36(49)38(57-39(51)34-27-9-5-3-7-23(27)15-24-8-4-6-10-28(24)34)37(50)40(55-22)56-26-17-32(47)43(21-45)35-30(11-13-42(43,52)18-26)44(53)14-12-29(25-16-33(48)54-20-25)41(44,2)19-31(35)46/h3-10,15-16,22,26,29-32,35-38,40,45-47,49-50,52-53H,11-14,17-21H2,1-2H3/t22-,26-,29+,30+,31+,32+,35+,36-,37+,38+,40-,41+,42-,43+,44-/m0/s1 |
InChI Key |
CSNRMZGUGASWCS-XLAOFTCCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)OC(=O)C7=C8C=CC=CC8=CC9=CC=CC=C97)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)OC(=O)C7=C8C=CC=CC8=CC9=CC=CC=C97)O |
Pictograms |
Acute Toxic |
Synonyms |
anthroylouabain |
Origin of Product |
United States |
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